3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Physicochemical Properties
- Synthesis Techniques : Research has explored various synthesis methods for indazol-4-one derivatives, including 3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. These methods are crucial for generating compounds with potential biological activities and studying their chemical behavior under different conditions (Yüksek et al., 2015).
- Tautomerism Studies : Computational and theoretical studies have been conducted on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones, which help in understanding the most stable forms of these compounds and their chemical properties (Medina et al., 2005).
Biological Activities
- Antioxidant Activities : Novel derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and evaluated for their in vitro antioxidant activities. These studies offer insights into the potential therapeutic applications of these compounds as antioxidants (Yüksek et al., 2015).
- Nitric Oxide Receptor Activation : Certain indazol-4-one derivatives have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. This discovery points to the potential use of these compounds in modulating nitric oxide signaling pathways, which are vital in various physiological processes (Selwood et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)9-13-15(14(19)10-16)12(17-18-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIAQTXJVGYYMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.